molecular formula C10H19Cl B13167638 (1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane

(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane

Cat. No.: B13167638
M. Wt: 174.71 g/mol
InChI Key: SNWBMOSQXBSADN-UHFFFAOYSA-N
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Description

(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane is an organic compound with the molecular formula C10H19Cl. It is a cyclobutane derivative characterized by the presence of a chlorine atom and a dimethylbutyl group. This compound is notable for its unique structure, which combines the stability of cyclobutane with the reactivity of a chlorinated alkyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane typically involves the chlorination of 3,3-dimethylbutan-2-ylcyclobutane. This can be achieved through various methods, including:

    Free Radical Chlorination: This method involves the use of chlorine gas (Cl2) and ultraviolet light to initiate the formation of free radicals, leading to the substitution of a hydrogen atom with a chlorine atom.

    Electrophilic Chlorination: This method uses reagents such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) to introduce the chlorine atom into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled chlorination. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, typically using strong bases like potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can be oxidized to form alcohols or ketones, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3)

    Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products

    Substitution: Alcohols, nitriles, amines

    Elimination: Alkenes

    Oxidation: Alcohols, ketones

Scientific Research Applications

(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane involves its reactivity as a chlorinated alkyl compound. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: A simple cyclic hydrocarbon with the formula C4H8.

    1-Chlorobutane: A linear alkyl chloride with the formula C4H9Cl.

    3,3-Dimethylbutane: A branched alkane with the formula C6H14.

Uniqueness

(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane is unique due to its combination of a cyclobutane ring and a chlorinated dimethylbutyl group. This structure imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

(1-chloro-3,3-dimethylbutan-2-yl)cyclobutane

InChI

InChI=1S/C10H19Cl/c1-10(2,3)9(7-11)8-5-4-6-8/h8-9H,4-7H2,1-3H3

InChI Key

SNWBMOSQXBSADN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCl)C1CCC1

Origin of Product

United States

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